molecular formula C10H10ClN3 B3359616 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine CAS No. 867166-09-4

8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine

Cat. No.: B3359616
CAS No.: 867166-09-4
M. Wt: 207.66 g/mol
InChI Key: QKTHPZLWERNYEN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-cyclobutyl-1H-imidazo[1,5-a]pyrazine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced using standard reagents like potassium permanganate for oxidation or lithium aluminum hydride for reduction.

Scientific Research Applications

8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating signal transduction pathways and enzyme activity .

Comparison with Similar Compounds

8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine can be compared with other similar heterocyclic compounds such as:

The presence of both the chlorine atom and the cyclobutyl group in this compound makes it unique and potentially more versatile in various applications .

Biological Activity

8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine is a compound of significant interest due to its potential biological activities, particularly as a protein kinase inhibitor. This article reviews the current understanding of its biological activity, focusing on its mechanism of action, efficacy in various models, and potential therapeutic applications.

  • Chemical Formula : C₁₀H₈ClN₃
  • Molecular Weight : 221.64 g/mol
  • CAS Number : 936901-72-3
  • Structure : The compound features a bicyclic imidazo[1,5-a]pyrazine core with a cyclobutyl substituent and a chlorine atom at the 8-position.

This compound primarily functions as an inhibitor of receptor tyrosine kinases (RTKs), particularly the insulin-like growth factor 1 receptor (IGF-1R). The binding of IGF-1 to its receptor activates various downstream signaling pathways that promote cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth and increased sensitivity to chemotherapy in various cancer models .

Antiproliferative Effects

Research indicates that this compound exhibits notable antiproliferative activity against several cancer cell lines. For instance, in vitro studies have shown that it significantly reduces cell viability in breast (MCF-7), lung (A549), and cervical (Hela) cancer cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are reported as follows:

Cell LineIC50 Value (µM)
MCF-71.05 ± 0.17
A5490.98 ± 0.08
Hela1.28 ± 0.25

These results suggest that the compound may effectively inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

Kinase Inhibition

The compound has been characterized as a selective inhibitor of IGF-1R and other related kinases. Inhibition assays indicate that it effectively blocks the kinase activity associated with tumorigenesis, which is critical for the maintenance of malignant phenotypes in various cancers. This selectivity for IGF-1R is particularly important since overexpression of this receptor is commonly associated with aggressive tumor behavior .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • In Vivo Tumor Models : Animal studies have demonstrated that administration of this compound leads to significant tumor regression in xenograft models of breast and lung cancer.
  • Combination Therapies : When used in conjunction with conventional chemotherapeutics, such as doxorubicin, the compound has shown enhanced efficacy, suggesting its potential role as an adjuvant therapy in cancer treatment.

Properties

IUPAC Name

8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-9-8-6-13-10(7-2-1-3-7)14(8)5-4-12-9/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTHPZLWERNYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=C3N2C=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654992
Record name 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867166-09-4
Record name 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was prepared using procedures analogous to that described for trans-methyl 4(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate and its precursor trans-methyl 4-({[(3-chloropyrazin-2-yl)methyl]amino}carbonyl)cyclohexanecarboxylate, using cyclobutanecarboxylic acid in place of 4-(methoxycarbonyl)cyclohexanecarboxylic acid.
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Synthesis routes and methods II

Procedure details

This compound was prepared using procedures analogous to that described for trans-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate and its precursor trans-methyl 4-({[(3-chloropyrazin-2-yl)methyl]amino}carbonyl)cyclohexanecarboxylate, using cyclobutanecarboxylic acid in place of 4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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